Pilloin
Overview
Description
Synthesis Analysis
Pilloin is synthesized through the methylation of luteolin. The process involves element analysis, 1H-NMR, IR, and single-crystal X-ray diffraction analysis to characterize its structure. It crystallizes in the monoclinic crystal system, showcasing the intricacies of its synthesis process and the resulting crystal structure (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of pilloin is detailed through its crystallization in the monoclinic system, with specific dimensions and angles indicating its complex architecture. This structure is stabilized by hydrogen bonding and π-π stacking interactions, leading to a 3-dimensional network structure (Yang et al., 2008).
Scientific Research Applications
Summary of the Application
Pilloin, a flavonoid isolated from Aquilaria sinensis, has been studied for its anti-inflammatory activity both in vitro and in vivo . It’s known to inhibit NF-κB activation and reduce the phosphorylation of IκB in LPS-stimulated macrophages .
Methods of Application or Experimental Procedures
The anti-inflammatory activity of Pilloin was investigated in bacterial lipopolysaccharide-induced RAW 264.7 macrophages and septic mice . The effects of Pilloin on LPS-stimulated NF-κB activity in RAW 264.7 macrophages were evaluated .
Results or Outcomes
Pilloin significantly suppressed the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages . It also suppressed LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages . Furthermore, Pilloin reduced serum levels of TNF-α (from 123.3 ± 7 to 46.6 ± 5.4 ng/mL) and IL-6 levels (from 1.4 ± 0.1 to 0.7 ± 0.1 ng/mL) in multiple organs of LPS-induced septic mice .
properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHJDTXPDRDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185955 | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pilloin | |
CAS RN |
32174-62-2 | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.